

Application Notes and Protocols for GSK199 In Vivo Studies in Mouse Models

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Compound of Interest

Compound Name: GSK199

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Abstract

GSK199 is a potent and selective inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of inflammatory diseases and some cancers through its role in citrullination and neutrophil extracellular trap (NET) formation.[1] These application notes provide detailed protocols for the in vivo evaluation of **GSK199** in a collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis.[2][3] Additionally, this document summarizes available information on the use of **GSK199** in preclinical cancer models. Methodologies for drug formulation, administration, and endpoint analysis are presented to guide researchers in designing and executing their in vivo studies.

Introduction to GSK199 and PAD4

Protein arginine deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of arginine to citrulline. PAD4 is of particular interest as it is expressed in immune cells and its activity is associated with several inflammatory diseases and cancers.[4] By inhibiting PAD4, **GSK199** reduces protein citrullination and has been shown to diminish the formation of NETs, which are implicated in the inflammatory cascade.[1] **GSK199** is an orally active and reversible inhibitor of PAD4.[5]

GSK199 in a Collagen-Induced Arthritis (CIA) Mouse Model

The CIA mouse model is a widely used preclinical model that shares many pathological and immunological features with human rheumatoid arthritis.[6] The following protocol details the induction of arthritis and subsequent treatment with **GSK199**.

Experimental Protocol: Collagen-Induced Arthritis (CIA)

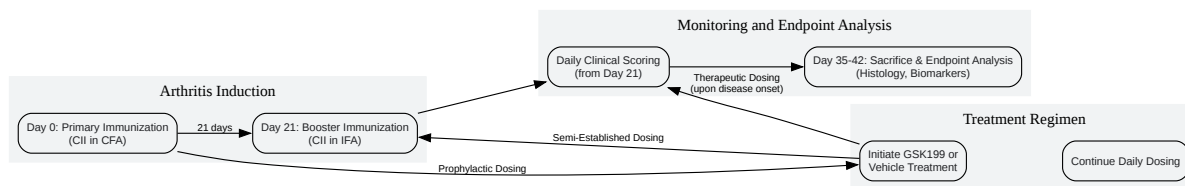
1. Animal Model:

- Strain: DBA/1J mice (highly susceptible to CIA with bovine or chicken type II collagen).[7]
- Age: 8-10 weeks old.[8]
- Sex: Male or female (note that incidence and severity can differ between sexes).
- Housing: House animals in specific pathogen-free (SPF) conditions to minimize experimental variability.[8]

2. Materials:

- Bovine or Chicken Type II Collagen (CII)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- **GSK199**
- Vehicle for oral administration: 0.5% Methylcellulose with 0.1% Tween-80 in water.[9]
- Vehicle for intravenous administration: 5% DMSO, 5% Solutol: absolute alcohol (1:1, v/v) and 90% normal saline.[9]

3. Experimental Workflow:



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Caption: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.

4. Detailed Procedure:

- Primary Immunization (Day 0):
 - Prepare an emulsion of 100 µg of type II collagen in Complete Freund's Adjuvant (CFA).
 - Administer 0.1 mL of the emulsion intradermally at the base of the tail.[10]
- Booster Immunization (Day 21):
 - Prepare an emulsion of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA).
 - Administer 0.1 mL of the emulsion intradermally at a different site near the base of the tail. [7]
- **GSK199** Administration:
 - Formulation: Prepare a suspension of **GSK199** in 0.5% methylcellulose with 0.1% Tween-80 for oral gavage.[9]
 - Dosing: Administer **GSK199** daily by oral gavage at doses of 10 mg/kg or 30 mg/kg.[2][3] A vehicle control group should be included.

- Dosing Paradigms:[11]
 - Prophylactic: Begin dosing on Day 0 and continue until the end of the study.
 - Semi-Established: Begin dosing on Day 18-21 and continue until the end of the study.
 - Therapeutic: Begin dosing upon the first signs of arthritis (typically Day 26-28) and continue for a defined period (e.g., 10-14 days).

5. Assessment of Arthritis:

- Clinical Scoring:
 - Begin clinical scoring on Day 21 and continue daily until the end of the study.[12]
 - Score each paw on a scale of 0-4 based on the degree of erythema and swelling.[11][12]
The maximum score per mouse is 16.

Score	Description
0	Normal paw
1	Mild swelling and/or erythema of one joint
2	Moderate swelling and erythema of one joint or mild swelling of multiple joints
3	Severe swelling and erythema of an entire paw
4	Maximum inflammation with joint deformity and/or ankylosis

- Histological Analysis:
 - At the study endpoint (e.g., Day 35-42), euthanize mice and collect hind paws and knees.
 - Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.[13]
 - Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation and pannus formation, and Safranin O to evaluate cartilage damage.[14][15]

- Score the histological sections for inflammation, pannus formation, cartilage damage, and bone resorption, typically on a scale of 0-5 for each parameter.[\[11\]](#)

Parameter	Scoring Range	Description
Inflammation	0-5	Severity of inflammatory cell infiltrate
Pannus Formation	0-5	Extent of synovial pannus growth over cartilage
Cartilage Damage	0-5	Degree of cartilage erosion and proteoglycan loss
Bone Resorption	0-5	Extent of bone erosion and loss of architecture

GSK199 in Preclinical Cancer Models

While the primary in vivo application of **GSK199** has been in arthritis models, its role as a PAD4 inhibitor suggests potential utility in oncology. PAD4 is implicated in cancer progression through mechanisms such as gene regulation and NET formation, which can promote metastasis.[\[16\]](#)

In Vivo Cancer Studies

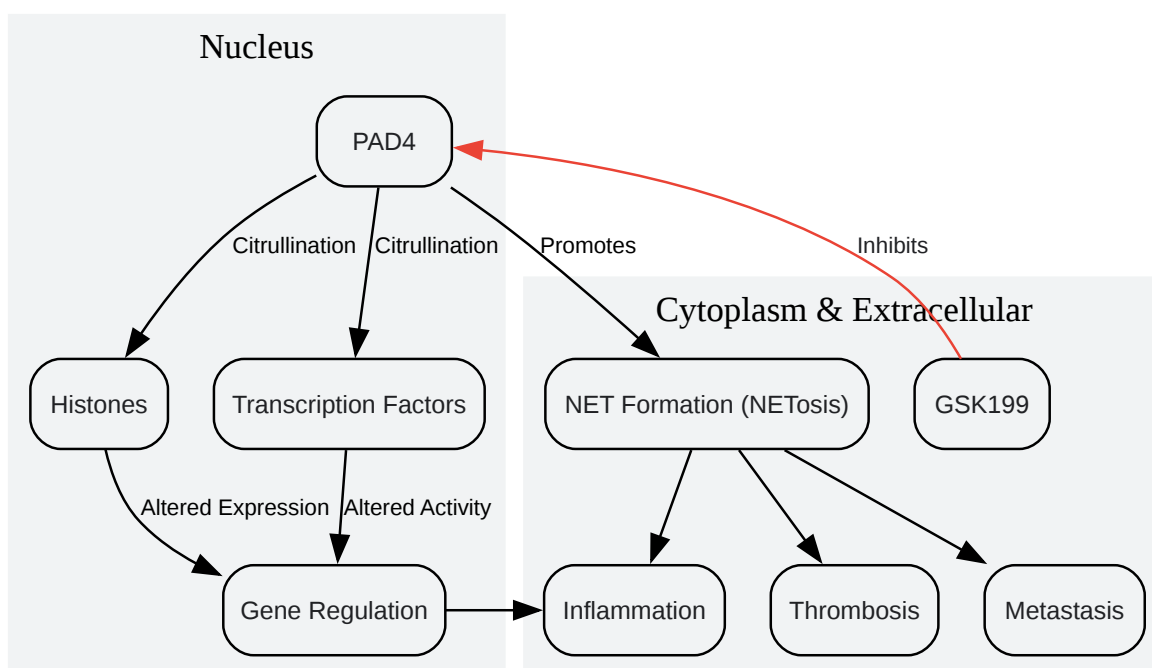
Published in vivo studies using **GSK199** in cancer models are limited. However, the known functions of PAD4 suggest its potential application in xenograft or syngeneic tumor models.

Experimental Considerations:

- Mouse Models:
 - Xenograft Models: Nude mice injected with human cancer cell lines (e.g., colorectal, breast).
 - Syngeneic Models: Immunocompetent mice (e.g., BALB/c) injected with murine cancer cell lines (e.g., 4T1 breast cancer).[\[16\]](#)
- **GSK199** Administration:

- The oral formulation described for the CIA model can be adapted for cancer studies.
- Endpoint Analysis:
 - Tumor growth inhibition (caliper measurements).
 - Metastasis assessment (e.g., lung colony counts).
 - Immunohistochemical analysis of tumors for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and citrullination.
 - Analysis of NET formation in the tumor microenvironment.

Signaling Pathway Context



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Caption: Role of PAD4 in cancer and inflammation and the inhibitory action of **GSK199**.

Quantitative Data Summary

The following tables summarize the reported effects of **GSK199** in the CIA mouse model.

Table 1: Effect of **GSK199** on Clinical Arthritis Score

Treatment Group	Dose	Mean Clinical Score (Arbitrary Units)	% Reduction vs. Vehicle
Vehicle (Saline)	-	~8.5	-
GSK199	10 mg/kg q.d.	~6.0	~29%
GSK199	30 mg/kg q.d.	~4.5	~47%
GSK199	30 mg/kg b.i.d.	~3.0	~65%
Dexamethasone	0.25 mg/kg	~1.0	~88%

Data adapted from published studies and presented as approximate values for illustrative purposes.[2]

Table 2: Effect of **GSK199** on Histological Parameters in CIA

Treatment Group	Dose	Synovial Inflammation	Pannus Formation	Cartilage Damage	Bone Damage
Vehicle	-	Severe	Severe	Severe	Severe
GSK199	10 mg/kg q.d.	Moderate Reduction	Moderate Reduction	Moderate Reduction	Moderate Reduction
GSK199	30 mg/kg q.d.	Significant Reduction	Significant Reduction	Significant Reduction	Significant Reduction

Qualitative summary based on findings from Willis et al. (2017).[2]

Conclusion

GSK199 is a valuable tool for investigating the in vivo role of PAD4 in inflammatory diseases and cancer. The detailed protocol for the CIA mouse model provides a robust framework for

assessing the efficacy of **GSK199** in a preclinical model of rheumatoid arthritis. Further studies are warranted to explore the full therapeutic potential of **GSK199** in oncology.

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